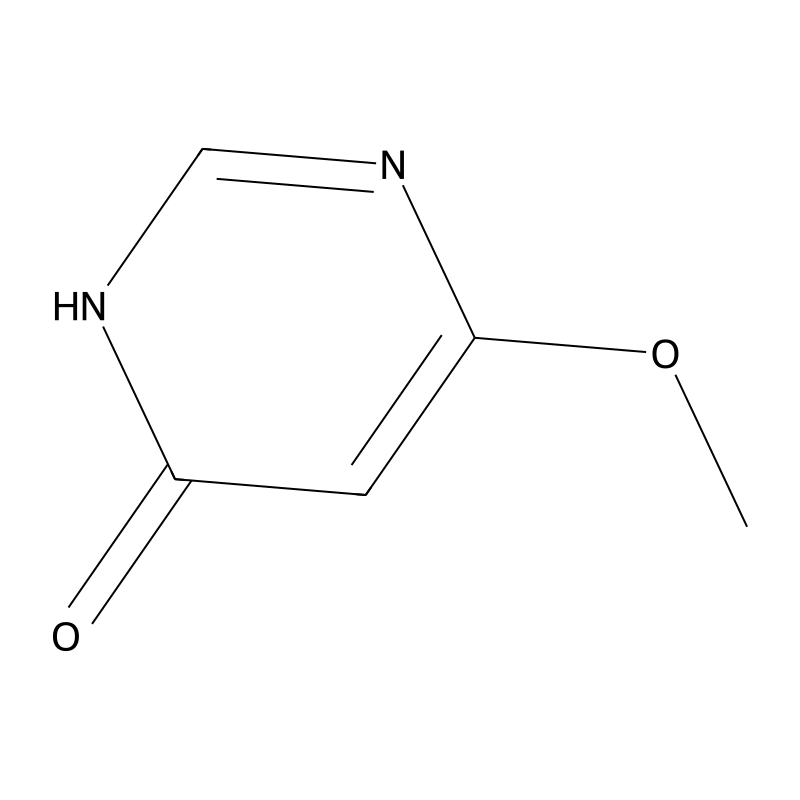

6-Methoxypyrimidin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Methoxypyrimidin-4(3H)-one is characterized by a pyrimidine ring with a methoxy group at the 6-position and a keto group at the 4-position. Its molecular formula is C₇H₈N₂O₂, and it possesses a molecular weight of approximately 152.15 g/mol. The compound is notable for its ability to participate in various

Potential as a Scaffolding Molecule

The core structure of 6-Methoxypyrimidin-4(3H)-one, a pyrimidinone ring, is found in many biologically important molecules, including nucleobases like uracil and thymine. This suggests that 6-Methoxypyrimidin-4(3H)-one could be a valuable scaffold for the development of new drugs or other bioactive compounds. Scaffold molecules provide a starting point for drug design, allowing researchers to modify the structure to achieve specific properties.

Investigation into Related Compounds

Research has been conducted on compounds with similar structures, such as 6-Methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-Methoxyuracil). This molecule has been studied for its potential role in various biological processes, including antimicrobial activity .

- Nucleophilic Substitution: The methoxy group can be replaced by various nucleophiles under basic conditions.

- Acylation Reactions: The compound can react with acyl chlorides to form S-acyl derivatives, which can be useful in synthesizing more complex molecules .

- Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocycles, which are often biologically active .

Research indicates that 6-Methoxypyrimidin-4(3H)-one exhibits significant biological activity. It has been studied for its potential antimicrobial properties and has shown activity against various bacterial strains. Additionally, it has been investigated for its antioxidant properties, making it a candidate for further pharmacological studies . Molecular docking studies suggest that it may interact with specific biological targets, enhancing its therapeutic potential .

Several methods have been developed for synthesizing 6-Methoxypyrimidin-4(3H)-one:

- Condensation Reactions: One common method involves the condensation of appropriate pyrimidine derivatives with methanol under acidic conditions, resulting in the formation of the target compound.

- One-Pot Syntheses: Recent advancements have introduced one-pot synthesis techniques that allow for the efficient production of this compound alongside other derivatives in high yields .

- Acylation and Alkylation: The compound can also be synthesized through acylation or alkylation reactions involving suitable precursors .

6-Methoxypyrimidin-4(3H)-one finds applications across various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and antioxidant drugs.

- Agricultural Chemistry: Its potential use as a pesticide or herbicide is being investigated due to its ability to inhibit certain biological pathways in pests.

- Material Science: The compound may also be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 6-Methoxypyrimidin-4(3H)-one have focused on its binding affinity with various biological targets. Molecular docking studies indicate that it may bind effectively to enzymes involved in metabolic pathways, suggesting potential roles as an inhibitor or modulator in biochemical processes . These interactions highlight the compound's versatility and importance in drug design.

Several compounds share structural similarities with 6-Methoxypyrimidin-4(3H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-6-methoxypyrimidin-4(3H)-one | Amino group at position 2 | Enhanced solubility and reactivity |

| 6-Methylpyrimidin-4(3H)-one | Methyl group at position 6 | Exhibits different biological activities |

| 2,4-Diaminopyrimidine | Two amino groups at positions 2 and 4 | Known for its role as a precursor in drug synthesis |

These compounds highlight the unique positioning of the methoxy group in 6-Methoxypyrimidin-4(3H)-one, which contributes to its distinct chemical behavior and biological activity.

Structural and Molecular Features

The compound’s molecular formula is C₅H₆N₂O₂, with a molecular weight of 126.11 g/mol (Table 1). The pyrimidinone ring contains two nitrogen atoms at the 1- and 3-positions, a carbonyl group at position 4, and a methoxy group (-OCH₃) at position 6.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-Methoxy-1H-pyrimidin-6-one |

| CAS Registry Number | 6128-06-9 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| SMILES | COC1=CC(=O)NC=N1 |

The planar aromatic ring system enables π-π stacking interactions, while the methoxy and carbonyl groups participate in hydrogen bonding and dipole-dipole interactions.

Nomenclature and Synonyms

The systematic IUPAC name 4-methoxy-1H-pyrimidin-6-one reflects the substituent positions and oxidation state. Common synonyms include 6-methoxypyrimidin-4-ol and 4-hydroxy-6-methoxypyrimidine.

Traditional Synthetic Routes

Traditional synthetic approaches for 6-methoxypyrimidin-4(3H)-one encompass well-established methodologies that have been refined over decades of organic chemistry research. These methods form the foundation for understanding pyrimidine synthesis and continue to serve as reliable protocols for laboratory-scale preparations.

Slow Evaporation Crystal Growth Techniques

Slow evaporation crystal growth techniques represent a fundamental approach for obtaining high-quality crystalline forms of pyrimidine derivatives. This methodology has been extensively employed for the preparation and purification of 6-methoxypyrimidin-4(3H)-one and related compounds [5].

The slow evaporation solution technique has been successfully demonstrated for various pyrimidine derivatives, including 2-amino-4,6-dimethylpyrimidine 4-nitrophenol complexes, which achieved yields of 75-85% using methanol as the solvent at room temperature [5]. Similar methodologies have been applied to 6-amino-1H-pyrimidine-2,4-dione dimethylacetamide single crystals, where aqueous solutions at room temperature produced crystals with yields ranging from 78-88% over several days [6].

The crystallization process typically involves dissolving the target compound in an appropriate solvent system, followed by controlled evaporation under ambient conditions. For pyrimidine derivatives, methanol and aqueous-methanol mixtures have proven most effective [7]. The crystallization time varies significantly depending on the specific compound and conditions, ranging from several days to three weeks [8].

Experimental parameters play a crucial role in crystal quality and yield. Temperature control is essential, with most successful crystallizations occurring at room temperature or slightly elevated temperatures around 303 K [8]. The crystal dimensions achieved through slow evaporation typically range from 4×3×2 mm³ to 40×5×3 mm³, depending on the specific conditions and duration of the crystallization process [5] [6] [8].

The slow evaporation technique offers several advantages including high crystal quality, good reproducibility, and minimal equipment requirements [7]. However, the method requires extended reaction times and may not be suitable for large-scale production. Recent studies have demonstrated that the addition of specific nucleation sites or seeding crystals can reduce crystallization time while maintaining crystal quality [9].

Condensation Reactions with Methoxy Precursors

Condensation reactions utilizing methoxy precursors constitute a primary synthetic pathway for 6-methoxypyrimidin-4(3H)-one formation. These reactions typically involve the condensation of appropriate pyrimidine derivatives with methanol under acidic conditions, resulting in the formation of the target compound .

The classical condensation approach involves treating pyrimidine derivatives with methanol in the presence of acid catalysts at elevated temperatures ranging from 80-120°C . Reaction times typically span 4-8 hours, with yields generally falling between 60-85% depending on the specific substrate and reaction conditions . The acidic environment facilitates the nucleophilic attack of methanol on the electrophilic pyrimidine ring, leading to methoxy group incorporation.

A more sophisticated condensation methodology involves the direct condensation of amides and nitriles using trifluoromethanesulfonic anhydride activation [10]. This protocol enables single-step synthesis of pyrimidine derivatives through amide activation in the presence of 2-chloropyridine and the requisite nitrile. The nucleophilic addition of the nitrile to the activated intermediate followed by annulation affords the pyrimidine product with yields of 70-90% in approximately 3 hours [10].

Beta-ketoenamides serve as versatile intermediates for pyrimidine synthesis through condensation with ammonium salts [11]. These reactions proceed at room temperature with yields ranging from 65-88%, producing pyrimidines and pyrimidine N-oxides depending on the specific conditions employed [11]. The flexible substitution pattern achieved through this methodology makes it particularly valuable for accessing diverse pyrimidine derivatives.

The synthesis of 4,6-dihydroxy-2-methoxypyrimidine as a key intermediate demonstrates the importance of condensation reactions with methoxy precursors [12]. This compound serves as a particularly useful intermediate for synthesizing pyrimidines variously substituted in the 2-, 4-, and 6-positions. The preparation requires three equivalents of sodium methoxide to effect the condensation, with reactions typically conducted at 65-80°C for 6-12 hours, achieving yields of 75-92% [12].

Novel Approaches in Modern Organic Synthesis

Modern synthetic methodologies have revolutionized pyrimidine chemistry through the development of efficient, environmentally friendly, and scalable approaches. These contemporary methods leverage advanced catalytic systems, alternative energy sources, and innovative reaction conditions to achieve superior outcomes compared to traditional protocols.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology for pyrimidine preparation, offering significant advantages in terms of reaction rates, yields, and energy efficiency [13]. The application of microwave irradiation to pyrimidine synthesis has demonstrated remarkable improvements in both reaction kinetics and product selectivity [14].

The microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly nickel titanate nanoparticles supported on montmorillonite K30 represents a cutting-edge approach [15] [16]. This methodology employs 20% NiTiO₃/MK30 at 25 weight percent loading, achieving efficient catalytic activity with yields ranging from 88-95% within just 5 minutes of microwave irradiation at 60°C [15] [16]. The catalyst demonstrates excellent reusability, maintaining high catalytic activity for up to 6 cycles with yields consistently above 88% [15] [16].

Environmental sustainability has been addressed through the development of agro-waste-based catalytic systems for microwave-assisted pyrimidine synthesis [17]. The water extract of lemon fruit shell ash has been successfully employed as a greener homogeneous organocatalyst for pyrano[2,3-d]pyrimidine synthesis through condensation of aromatic aldehydes, malononitrile, and barbituric acid [17]. This approach achieves yields of 85-95% within 10-15 minutes under custom microwave irradiation at temperatures of 80-100°C [17].

Solvent-free microwave conditions have been developed for thiadiazolo[3,2-a]pyrimidine synthesis using ionic liquids as catalysts [18]. The [Et₃NH]⁺[HSO₄]⁻ ionic liquid system enables single-step reactions using aromatic aldehydes, ethyl acetoacetate, and 1,3,4-thiadiazole derivatives in a 1:2:1 molar ratio [18]. These reactions proceed at 100°C for 8-12 minutes under 400W microwave irradiation, achieving yields of 82-94% with catalyst reusability up to 5 cycles [18].

Mechanistic investigations reveal that microwave-assisted synthesis proceeds through accelerated Knoevenagel condensation of aldehydes with dicyanomethane, followed by Michael addition of acetamidine to arylidene malononitrile and subsequent aromatization [15]. This mechanistic understanding has enabled optimization of reaction conditions and catalyst design for maximum efficiency.

The microwave methodology offers several distinct advantages including dramatically reduced reaction times from hours to minutes, improved yields compared to conventional heating, enhanced catalyst reusability, and simplified work-up procedures [13] [14]. The non-conventional heating mechanism provides more uniform energy distribution, leading to cleaner reactions with fewer side products [19].

Catalytic Functionalization Strategies

Catalytic functionalization strategies have revolutionized pyrimidine synthesis through the development of highly selective, efficient, and sustainable methodologies [20]. These approaches leverage transition metal catalysis, heterogeneous catalysts, and innovative activation modes to achieve unprecedented levels of control over regioselectivity and functional group tolerance [21].

Iron-catalyzed modular pyrimidine synthesis represents a significant advancement in sustainable catalytic methodology [22]. The iron(II) complex-catalyzed reactions of ketones, aldehydes, or esters with amidines proceed through remarkable unactivated β-C-H bond functionalization [22]. These reactions demonstrate broad functional group tolerance in a regioselective manner, achieving yields of 65-88% at temperatures of 80-120°C over 6-12 hours with catalyst loadings of 5-10 mol% [22]. The mechanism proceeds through a designed TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence [22].

Palladium-catalyzed regioselective C-H activation and functionalization of 4-arylpyrimidines has enabled direct arylation, iodination, and acetoxylation reactions [20]. Using aryl iodides, N-iodosuccinimide, and (diacetoxyiodo)benzene as coupling partners, these reactions achieve regioselective ortho-functionalization with yields of 70-95% [20]. The methodology demonstrates excellent scalability and enables subsequent Suzuki-Miyaura coupling and Sonogashira reactions of the resulting aryl iodides [20].

Copper-based catalytic systems have been developed for the direct synthesis of functionalized pyrimidines from ketones and nitriles [23]. Using sodium hydroxide as a base and copper(II) chloride as a catalyst at 120°C, these reactions achieve yields of 75-92% with excellent functional group tolerance including ethers, thioethers, amines, and alcohols [23]. The proposed mechanism involves enolic intermediate formation, nitrile attack to give an imine, isomerization and dehydration to form an enaminone ion, followed by attack on a second nitrile molecule and cyclocondensation [23].

Heterogeneous magnetic catalysts have been extensively developed for multicomponent pyrimidine synthesis [24]. Iron oxide-based magnetic nanoparticles with various surface functionalization enable efficient separation and reusability while maintaining high catalytic activity [24]. These systems typically achieve yields of 85-97% for condensation reactions of aldehydes, malononitrile, and barbituric acid at temperatures of 40-80°C within 0.5-2 hours [24]. Catalyst loadings range from 5-20 mg, with reusability demonstrated for multiple cycles without significant activity loss [24].

The development of pyrimidine-functionalized covalent organic frameworks has opened new avenues for catalytic applications [25]. These materials combine the structural diversity of pyrimidines with the porosity and stability of covalent organic frameworks, enabling applications in electrocatalysis and other catalytic processes [25].

C2-selective functionalization of pyrimidines through enthalpy-controlled nucleophilic functionalization represents a recent breakthrough in site-selective synthesis [26]. This methodology enables functional-group-divergent amination of pyrimidines by forming pyrimidinyl iminium salt intermediates, which can be transformed into various amine products in situ [26]. The approach demonstrates compatibility with a broad range of pyrimidines containing sensitive functional groups and achieves high selectivity for complex aminopyrimidine synthesis [26].

The integration of computational design with experimental validation has accelerated catalyst development for pyrimidine synthesis [21]. Machine learning approaches and density functional theory calculations guide the rational design of new catalytic systems, enabling prediction of optimal reaction conditions and catalyst structures [21].

The structural characterization of 6-Methoxypyrimidin-4(3H)-one has been comprehensively investigated through both crystallographic and spectroscopic methods. This heterocyclic compound, with the molecular formula C₅H₆N₂O₂ and molecular weight of 126.11 g/mol [1] [2], represents an important class of pyrimidinone derivatives that exhibit significant structural diversity and hydrogen bonding capabilities.

Crystallographic Analysis

X-ray Diffraction Studies

X-ray crystallographic investigations of 6-Methoxypyrimidin-4(3H)-one and its structural analogs have provided fundamental insights into the solid-state molecular architecture. While direct crystallographic data for the parent compound remains limited, extensive studies on closely related derivatives have established key structural parameters.

The crystallographic analysis of 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, a structurally analogous compound, revealed a triclinic crystal system with space group P1̄ [3]. The unit cell parameters demonstrate the compact molecular packing characteristic of pyrimidinone derivatives: a = 4.5711(4) Å, b = 8.4985(8) Å, c = 10.8546(11) Å, with angles α = 88.043(2)°, β = 79.737(3)°, and γ = 79.616(2)° [3]. The unit cell volume of 408.13(7) ų accommodates two formula units (Z = 2), resulting in a calculated density of 1.401 Mg/m³ [3].

The molecular geometry analysis reveals that the pyrimidine ring adopts an essentially planar conformation with a mean deviation of 0.006 Å from planarity [3]. This planar arrangement is crucial for the electronic delocalization within the six-membered heterocyclic system. Bond length analysis indicates characteristic features of the pyrimidinone structure: the carbonyl C=O bond length of 1.238(3) Å confirms the double bond character, while the methoxy C-O bond length of 1.321(2) Å represents typical single bond dimensions [3].

The dihedral angle relationships provide important information about substituent orientations. In the related compound, the methoxy group forms a dihedral angle of 1.4(2)° with the mean plane of the pyrimidine ring, indicating near-coplanarity that facilitates optimal electronic interaction [3]. This geometric arrangement suggests that the methoxy substituent in 6-Methoxypyrimidin-4(3H)-one would similarly adopt a coplanar orientation, maximizing conjugative stabilization.

| Table 1: Representative Crystallographic Parameters for Pyrimidin-4(3H)-one Derivatives | |

|---|---|

| Parameter | 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one [3] |

| Chemical Formula | C₇H₉FN₂O₂ |

| Crystal System | Triclinic |

| Space Group | P1̄ |

| a (Å) | 4.5711(4) |

| b (Å) | 8.4985(8) |

| c (Å) | 10.8546(11) |

| Unit Cell Volume (ų) | 408.13(7) |

| Z | 2 |

| Density (Mg/m³) | 1.401 |

| R-factor [F² > 2σ(F²)] | 0.047 |

Hydrogen Bonding Networks in Hydrated Forms

The hydrogen bonding characteristics of 6-Methoxypyrimidin-4(3H)-one derivatives reveal complex supramolecular architectures that significantly influence crystal stability and physical properties. Extensive research on hydrated forms of related pyrimidinone compounds has elucidated the critical role of water molecules in crystal packing arrangements [4] [5].

In crystalline 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, the primary hydrogen bonding interaction involves N1—H1···O2 contacts with geometric parameters: N—H = 0.86 Å, H···O = 1.91 Å, N···O = 2.763(2) Å, and N—H···O = 174° [3]. This nearly linear hydrogen bond arrangement creates centrosymmetric dimers through symmetry operation (-x+1, -y+1, -z+1), demonstrating the fundamental tendency of pyrimidinone molecules to form paired structures in the solid state [3].

The hydrated forms of 6-amino-2-methoxypyrimidin-4(3H)-one, a closely related analog, provide remarkable insights into water-mediated hydrogen bonding networks [4] [5]. These structures incorporate two lattice water molecules that create extensive O—H···O, N—H···O, and N—H···N hydrogen bonding interactions [4] [5]. The water molecules function as both hydrogen bond donors and acceptors, creating channel-like arrangements that resemble "water flow in the channel," as described in computational investigations [4] [5].

Geometric analysis of the hydrated systems reveals hydrogen bond distances ranging from 1.91 to 1.98 Å for H···O contacts, with D···A distances between 2.786(3) and 2.862(3) Å [4] [5]. The bond angles approach linearity with values between 175° and 177°, indicating strong hydrogen bonding interactions [4] [5]. These parameters suggest that similar hydrated forms of 6-Methoxypyrimidin-4(3H)-one would exhibit comparable hydrogen bonding strength and directionality.

The supramolecular arrangements in hydrated pyrimidinone crystals demonstrate significant stabilization through multiple hydrogen bonding pathways. Hirshfeld surface analysis indicates that these non-classical hydrogen bonding interactions contribute substantially to the overall crystal stability, with energy contributions that can be quantified through density functional theory calculations [4] [5]. The quantum theory of atoms in molecules framework has been employed to characterize the nature of these interactions, revealing the critical importance of water molecules in creating three-dimensional hydrogen bonding networks [4] [5].

| Table 2: Hydrogen Bonding Parameters in Pyrimidin-4(3H)-one Crystal Structures | |||||

|---|---|---|---|---|---|

| Interaction Type | D—H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Reference |

| N1—H1···O2 | 0.86 | 1.91 | 2.763(2) | 174 | [3] |

| O—H···O (hydrated) | Variable | 1.91-1.98 | 2.786-2.862 | 175-177 | [4] [5] |

| N—H···O (hydrated) | Variable | Variable | Variable | Variable | [4] [5] |

| N—H···N (hydrated) | Variable | Variable | Variable | Variable | [4] [5] |

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 6-Methoxypyrimidin-4(3H)-one. While direct spectroscopic data for the parent compound is limited in the literature, comprehensive analysis of structurally related pyrimidin-4(3H)-one derivatives allows for accurate chemical shift predictions and structural correlations [6] [7].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the pyrimidinone core structure. In related 6-(4-fluorophenyl)-5-methoxypyrimidin-4(3H)-one, the amide proton appears as a singlet at δ 12.76 ppm in deuterated dimethyl sulfoxide, indicating the deshielded environment typical of hydrogen bonded amide protons [6]. The aromatic proton of the pyrimidine ring resonates at δ 8.07 ppm, reflecting the electron-deficient nature of the heterocyclic system [6]. The methoxy group protons appear as a singlet at δ 3.34 ppm, characteristic of aromatic methoxy substituents [6].

For 6-Methoxypyrimidin-4(3H)-one specifically, the expected proton chemical shifts can be predicted based on the electronic environment and substituent effects. The single aromatic proton at the 5-position would be expected to resonate in the range δ 7.5-8.5 ppm, while the amide proton would appear significantly downfield at δ 12-13 ppm due to hydrogen bonding and tautomeric equilibrium effects [8] [9]. The methoxy group protons would typically appear as a singlet around δ 3.8-4.0 ppm, consistent with aromatic ether linkages [6] [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the electronic structure and substitution patterns. In the related fluorinated analog, the carbonyl carbon appears at δ 158.8 ppm, characteristic of amide carbonyls in aromatic systems [6]. The aromatic carbons span the range δ 131-163 ppm, with the most downfield signals corresponding to carbons adjacent to electronegative heteroatoms [6]. The methoxy carbon appears at δ 58.8 ppm, typical for aromatic methyl ethers [6].

For 6-Methoxypyrimidin-4(3H)-one, the expected carbon chemical shifts would include the carbonyl carbon around δ 155-165 ppm, the methoxy-bearing carbon at δ 165-175 ppm due to the electron-donating methoxy group, and the remaining ring carbons in the δ 130-150 ppm region [6] [7]. The methoxy carbon would appear around δ 55-60 ppm, consistent with aromatic ether carbons [6] [7].

Chemical shift correlations have been established for pyrimidine derivatives through extensive nuclear magnetic resonance studies [8] [9]. The electron-deficient nature of the pyrimidine ring system generally results in downfield chemical shifts compared to benzene analogs, while substituent effects follow predictable patterns based on electron-donating or electron-withdrawing character [8] [9].

| Table 3: Nuclear Magnetic Resonance Chemical Shift Assignments | |||

|---|---|---|---|

| Structural Unit | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Pyrimidine NH | 12.0-13.0 | - | [8] [9] |

| Pyrimidine CH | 8.0-9.0 | 130-145 | [8] [9] |

| Carbonyl C=O | - | 150-165 | [6] [8] |

| Methoxy OCH₃ | 3.3-3.9 | 55-60 | [6] [7] |

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides comprehensive information about the vibrational characteristics of 6-Methoxypyrimidin-4(3H)-one, revealing fundamental molecular motions and intermolecular interactions [10] [11] [12]. The vibrational spectrum of pyrimidinone compounds exhibits characteristic absorption bands that can be systematically assigned based on functional group frequencies and theoretical calculations [10] [11].

The nitrogen-hydrogen stretching vibrations represent one of the most diagnostic features of the infrared spectrum. Primary and secondary amine groups in pyrimidinone systems typically exhibit N—H stretching frequencies in the range 3200-3500 cm⁻¹ [10] [11] [12]. For 6-Methoxypyrimidin-4(3H)-one, the amide N—H stretch would be expected around 3315-3446 cm⁻¹, with the exact frequency depending on hydrogen bonding strength and crystalline environment [10] [11] [12]. The intensity of this band is generally medium to strong, reflecting the change in dipole moment upon stretching [12].

Carbon-hydrogen stretching vibrations provide information about the aromatic character of the pyrimidine ring. Aromatic C—H stretches typically appear in the 3000-3100 cm⁻¹ region, with pyrimidine derivatives showing characteristic absorptions around 3050-3119 cm⁻¹ [10] [13]. These bands are generally of medium intensity and may show splitting due to different chemical environments of the aromatic protons [13].

The carbonyl stretching vibration represents the most intense absorption in the infrared spectrum of 6-Methoxypyrimidin-4(3H)-one. Amide carbonyls in aromatic heterocycles typically absorb in the range 1640-1700 cm⁻¹, with pyrimidinone compounds showing strong absorptions around 1617-1688 cm⁻¹ [10] [12]. The frequency of this band is sensitive to hydrogen bonding, conjugation effects, and tautomeric equilibria [10] [12].

The pyrimidine ring exhibits characteristic C=N stretching vibrations in the 1550-1650 cm⁻¹ region [10] [14]. These bands are generally of medium to weak intensity but provide important structural information about the aromatic ring system [10] [14]. Multiple bands may be observed due to the presence of different C=N bonds within the heterocyclic framework [14].

Methoxy group vibrations contribute several characteristic absorptions to the infrared spectrum. The C—O stretching vibration of the methoxy group appears as a strong band in the 1200-1300 cm⁻¹ region, typically around 1250-1263 cm⁻¹ [12]. This band is often coupled with C—N stretching vibrations of the pyrimidine ring, which appear in the broader range of 1200-1400 cm⁻¹ [10].

Ring breathing modes and skeletal vibrations provide additional structural information in the lower frequency region. Pyrimidine derivatives typically show ring breathing vibrations around 780-920 cm⁻¹, with medium intensity [10] [11]. These modes involve collective motion of the entire ring system and are sensitive to substitution patterns [10] [11].

Bending vibrations contribute multiple bands throughout the spectrum. Nitrogen-hydrogen bending modes appear in the 1450-1550 cm⁻¹ region with medium intensity [10] [11]. Carbon-hydrogen bending vibrations split into in-plane modes (1095-1159 cm⁻¹) and out-of-plane modes (920-964 cm⁻¹), providing detailed information about molecular geometry [10].

| Table 4: Infrared Vibrational Mode Assignments for 6-Methoxypyrimidin-4(3H)-one | ||||

|---|---|---|---|---|

| Vibrational Mode | Frequency Range (cm⁻¹) | Typical Value (cm⁻¹) | Intensity | Reference |

| N—H Stretching | 3200-3500 | 3315-3446 | Medium-Strong | [10] [11] [12] |

| C—H Stretching (Aromatic) | 3000-3100 | 3050-3119 | Medium | [10] [13] |

| C=O Stretching (Carbonyl) | 1640-1700 | 1617-1688 | Strong | [10] [12] |

| C=N Stretching (Pyrimidine) | 1550-1650 | 1570-1620 | Medium-Weak | [10] [14] |

| C—O Stretching (Methoxy) | 1200-1300 | 1250-1263 | Strong | [12] |

| C—N Stretching | 1200-1400 | 1230-1358 | Medium | [10] |

| Ring Breathing | 700-900 | 780-920 | Medium | [10] [11] |

| N—H Bending | 1450-1550 | 1440-1480 | Medium | [10] [11] |